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Compound of Interest

Compound Name: CCT241533 hydrochloride

Cat. No.: B606546

CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint
Kinase 2 (CHK2), a critical component of the DNA damage response pathway.[1][2][3] This
guide provides a comparative analysis of CCT241533 hydrochloride's on-target effects,
supported by experimental data, to assist researchers in evaluating its suitability for their
studies.

Potency and Selectivity

CCT241533 hydrochloride demonstrates high potency for CHK2 with an IC50 of 3 nM and a
Ki of 1.16 nM.[1][2][4] Its selectivity for CHK2 over the related kinase CHK1 is a key feature,
with a reported 63- to 80-fold greater inhibition of CHK2.[1][4][5] This selectivity is crucial for
dissecting the specific roles of CHK2 in cellular processes.

. Selectivity
Target IC50 Ki
(CHK1/CHK2)
CHK2 3 nM[1][2][4][6] 1.16 nM[1][2][4][5] ~63-80 fold

190 nM - 245 nM[1][4]
(5]

CHK1

Table 1: In Vitro Potency and Selectivity of CCT241533 Hydrochloride.
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A screen against a panel of 85 other kinases at a concentration of 1 uM showed minimal cross-
reactivity, with only four other kinases (PHK, MARK3, GCK, and MLK1) exhibiting greater than
80% inhibition.[3][5]

Cellular Activity

In human tumor cell lines, CCT241533 effectively blocks CHK2 activity following DNA damage.
This is evidenced by the inhibition of CHK2 autophosphorylation at Serine 516, changes in
protein mobility (band-shift), and prevention of HDMX degradation.[1][3][4][7]

Cell Line GI50 (Growth Inhibition)
HT-29 (p53 mutant) 1.7 uM[L][3][4][5]
HeLa (p53 defective) 2.2 UMIL][3114][5]
MCF-7 (p53 wild-type) 5.1 uML][3][4][5]

Table 2: Cellular Activity of CCT241533 Hydrochloride in Various Human Cancer Cell Lines.

Synergy with PARP Inhibitors

A significant on-target effect of CCT241533 is its ability to potentiate the cytotoxicity of Poly
(ADP-ribose) polymerase (PARP) inhibitors, particularly in p53 deficient or mutant cancer cells.
[31[41[5][7][8] This synergistic effect suggests a potential therapeutic strategy for cancers with
compromised p53 function.

Cell Line PARP Inhibitor Potentiation Index (PI)
Hela AG14447 >1
HT-29 AG14447 >1
HelLa Olaparib >1

Table 3: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533. A Potentiation Index (PI)
greater than 1 indicates a synergistic effect.
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Signaling Pathway and Mechanism of Action

DNA double-strand breaks activate the ATM kinase, which in turn phosphorylates and activates
CHK2. Activated CHK2 then phosphorylates a range of downstream targets to induce cell cycle
arrest, DNA repair, or apoptosis.[3][7] CCT241533, as an ATP-competitive inhibitor, binds to the
ATP pocket of CHK2, preventing its kinase activity and the subsequent phosphorylation of its
substrates.[1][3][7]
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Figure 1. CHK2 Signaling Pathway and Inhibition by CCT241533.

Experimental Protocols

Kinase Assay (In Vitro Potency)
Objective: To determine the IC50 of CCT241533 against CHK2.

Methodology: Recombinant CHK2 enzyme activity is measured in the presence of varying
concentrations of CCT241533. The assay typically involves the use of a radioactive isotope like
[y-33P]JATP and a substrate peptide. The amount of incorporated radioactivity into the substrate
is quantified to determine the level of kinase inhibition. The IC50 value is calculated from the
dose-response curve.

Cellular Potentiation Assay (Synergy)

Objective: To assess the ability of CCT241533 to enhance the cytotoxicity of other agents, such
as PARP inhibitors.

Methodology:

Cell Seeding: Cancer cells (e.g., HT-29, HelLa) are seeded in 96-well plates.

e Drug Treatment: Cells are treated with a fixed, non-toxic concentration of CCT241533 in
combination with a range of concentrations of a PARP inhibitor. Control wells receive the
PARP inhibitor alone.

¢ Incubation: Plates are incubated for a period of 96 hours for a Sulforhodamine B (SRB)
assay or 7-10 days for a colony formation assay.[3][4]

¢ Quantification:

o SRB Assay: Cell density is determined by staining with SRB and measuring the
absorbance.

o Colony Formation Assay: The number of colonies is counted.

o Data Analysis: The GI50 (for SRB) or the concentration required to inhibit colony formation
by 50% is calculated for the PARP inhibitor alone and in combination with CCT241533. The
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Potentiation Index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the
GI50 in combination with CCT241533. A Pl > 1 indicates potentiation.[3][4]

Potentiation Assay Workflow
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Figure 2. Experimental Workflow for a Cellular Potentiation Assay.

Conclusion

CCT241533 hydrochloride is a highly potent and selective inhibitor of CHK2, demonstrating
clear on-target effects in both biochemical and cellular assays. Its ability to synergize with
PARP inhibitors in p53-deficient cancer cells highlights its potential as a valuable research tool
and a candidate for combination cancer therapy strategies. The provided data and protocols
offer a framework for researchers to design and interpret experiments using this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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